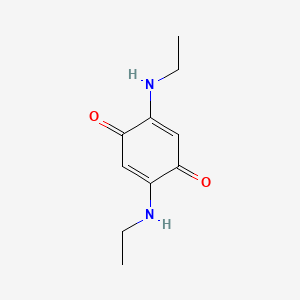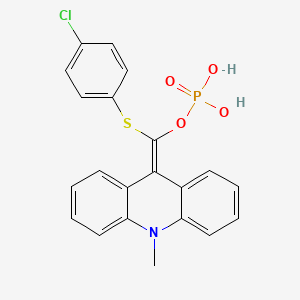
2-thioUTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiouridine-5’-triphosphate, commonly known as 2-thioUTP, is a modified nucleotide analog. It is a sulfur-containing derivative of uridine triphosphate (UTP) where the oxygen atom at the 2-position of the uracil ring is replaced by a sulfur atom. This compound is known for its role as a potent and selective agonist at P2Y2 receptors, which are a type of purinergic receptor involved in various physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiouridine-5’-triphosphate typically involves the protection of the uridine molecule followed by the introduction of the sulfur atom at the 2-position. One common method involves the use of thiourea as the sulfur source. The protected uridine is then subjected to phosphorylation to introduce the triphosphate group. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of 2-thiouridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored in solution form at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
2-thiouridine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The triphosphate group can be hydrolyzed to form diphosphate and monophosphate derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-thiouridine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and as a probe in studying nucleotide interactions.
Biology: It serves as a tool to study the role of P2Y2 receptors in cellular signaling and physiological processes.
Medicine: It is used in the development of therapeutic agents targeting purinergic receptors, particularly in the treatment of inflammatory diseases and certain types of cancer.
Industry: It is employed in the production of modified RNA for various biotechnological applications, including mRNA vaccines and gene therapy .
Mécanisme D'action
2-thiouridine-5’-triphosphate exerts its effects primarily through the activation of P2Y2 receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways involving the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels and activate protein kinase C, resulting in various cellular responses such as secretion, motility, and proliferation .
Comparaison Avec Des Composés Similaires
2-thiouridine-5’-triphosphate is unique among nucleotide analogs due to the presence of the sulfur atom at the 2-position, which imparts distinct chemical and biological properties. Similar compounds include:
Uridine-5’-triphosphate (UTP): The parent compound without the sulfur modification.
2’-Fluoro-2’-deoxyuridine-5’-triphosphate (2’-F-dUTP): A fluorinated analog used in similar applications.
2’-Amino-2’-deoxyuridine-5’-triphosphate (2’-NH2-dUTP): An amino-modified analog with different reactivity and stability
These compounds share some functional similarities but differ in their specific interactions with biological targets and their stability under various conditions.
Propriétés
Formule moléculaire |
C9H15N2O14P3S |
|---|---|
Poids moléculaire |
500.21 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3S/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
KHYOUGAATNYCAZ-XVFCMESISA-N |
SMILES isomérique |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


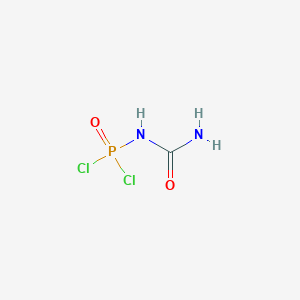
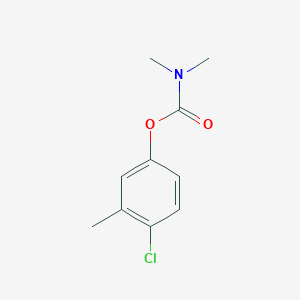

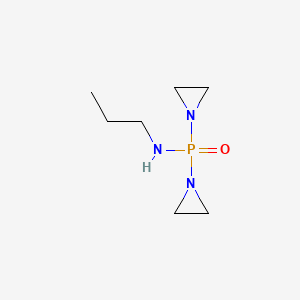
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)
![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)

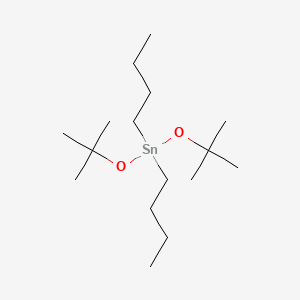
![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)
![4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol](/img/structure/B14750562.png)
